Cas no 2228926-47-2 (1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile)

1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile
- 2228926-47-2
- EN300-1975636
-
- インチ: 1S/C10H6Cl2N2O/c11-8-1-6(2-9(12)14-8)10(5-13)3-7(15)4-10/h1-2H,3-4H2
- InChIKey: JPUQOTTXIHBZAE-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(N=1)Cl)C1(C#N)CC(C1)=O
計算された属性
- せいみつぶんしりょう: 239.9857182g/mol
- どういたいしつりょう: 239.9857182g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 53.8Ų
1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1975636-2.5g |
1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile |
2228926-47-2 | 2.5g |
$2464.0 | 2023-09-16 | ||
Enamine | EN300-1975636-0.25g |
1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile |
2228926-47-2 | 0.25g |
$1156.0 | 2023-09-16 | ||
Enamine | EN300-1975636-10g |
1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile |
2228926-47-2 | 10g |
$5405.0 | 2023-09-16 | ||
Enamine | EN300-1975636-1g |
1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile |
2228926-47-2 | 1g |
$1256.0 | 2023-09-16 | ||
Enamine | EN300-1975636-1.0g |
1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile |
2228926-47-2 | 1g |
$1256.0 | 2023-06-02 | ||
Enamine | EN300-1975636-5.0g |
1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile |
2228926-47-2 | 5g |
$3645.0 | 2023-06-02 | ||
Enamine | EN300-1975636-10.0g |
1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile |
2228926-47-2 | 10g |
$5405.0 | 2023-06-02 | ||
Enamine | EN300-1975636-0.1g |
1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile |
2228926-47-2 | 0.1g |
$1106.0 | 2023-09-16 | ||
Enamine | EN300-1975636-0.05g |
1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile |
2228926-47-2 | 0.05g |
$1056.0 | 2023-09-16 | ||
Enamine | EN300-1975636-0.5g |
1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile |
2228926-47-2 | 0.5g |
$1207.0 | 2023-09-16 |
1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile 関連文献
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrileに関する追加情報
Research Brief on 1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile (CAS: 2228926-47-2)
1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile (CAS: 2228926-47-2) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique cyclobutane core and dichloropyridine moiety, exhibits promising potential as a key intermediate or active pharmaceutical ingredient (API) in the development of new therapeutic agents. Recent studies have focused on its synthesis, structural characterization, and biological activity, positioning it as a candidate for further investigation in drug discovery pipelines.
The synthesis of 1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile has been optimized through innovative catalytic methods, as reported in recent literature. Researchers have employed palladium-catalyzed cross-coupling reactions and cyclization techniques to achieve high yields and purity. The compound's structural integrity has been confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), ensuring its suitability for downstream applications. These advancements in synthetic methodologies highlight the compound's accessibility for large-scale production, a critical factor for its potential commercialization.
In terms of biological activity, preliminary studies suggest that 1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile exhibits notable interactions with specific enzyme targets, particularly those involved in inflammatory and oncogenic pathways. In vitro assays have demonstrated its inhibitory effects on kinases such as JAK2 and PI3K, which are implicated in various cancers and autoimmune disorders. These findings underscore the compound's potential as a scaffold for designing next-generation kinase inhibitors. Further mechanistic studies are underway to elucidate its binding modes and optimize its pharmacokinetic properties.
The pharmaceutical industry has shown keen interest in this compound due to its structural novelty and therapeutic potential. Recent patent filings indicate its incorporation into proprietary drug candidates targeting chronic inflammatory diseases and certain malignancies. Additionally, computational modeling studies have predicted favorable drug-likeness parameters for derivatives of 1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile, further bolstering its appeal as a lead compound. Collaborative efforts between academia and industry are expected to accelerate its translation into clinical trials in the coming years.
In conclusion, 1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile (CAS: 2228926-47-2) represents a promising chemical entity with multifaceted applications in drug discovery. Its optimized synthesis, coupled with emerging biological data, positions it as a valuable asset for researchers exploring new therapeutic avenues. Future studies should focus on expanding its structure-activity relationship (SAR) profile and evaluating its efficacy in preclinical models to fully realize its potential in addressing unmet medical needs.
2228926-47-2 (1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile) 関連製品
- 127446-31-5(N-(3-Formyl-5-methylpyridin-2-yl)pivalamide)
- 2168919-05-7(2-4-(2-methylbutan-2-yl)cyclohexylpropane-1,3-diol)
- 1206451-03-7(2-(2-bromo-4,5-dimethoxyphenyl)-2-methylpropanal)
- 2411296-17-6(N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl-N-methylsulfamoyl fluoride)
- 1263166-92-2(8-(+)-biotinylamino-3,6-dioxa-octyl (1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylm ethyl carbamate)
- 2005639-16-5(3-(3-hydroxypropyl)oxane-3-carbaldehyde)
- 2176070-27-0(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone)
- 1782557-65-6((4-(Difluoromethyl)-6-methylpyridin-3-yl)methanamine)
- 92944-37-1(2-bromo-N-(3-tert-butyl-1,2-oxazol-5-yl)acetamide)
- 41816-68-6(2-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-one)



